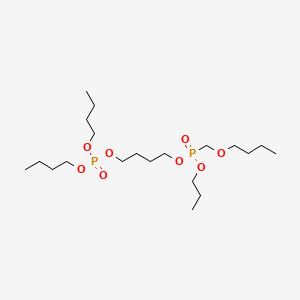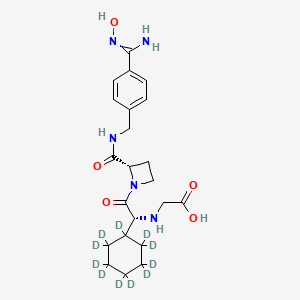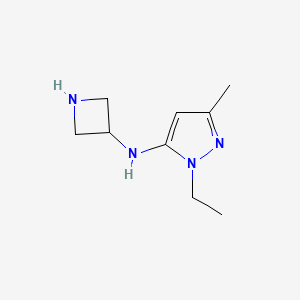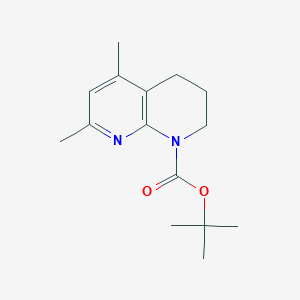
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its fused ring structure, which includes a quinazoline core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides under acidic conditions .
Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES). For example, the synthesis can be carried out in two steps: first, the formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It is used in studies to understand the biological activities of quinazolinone compounds.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases and phosphodiesterases. These interactions can lead to the modulation of cellular signaling pathways, resulting in anti-inflammatory, anticancer, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: This compound has a similar structure but differs in the position of the methoxy group and the presence of a quinoline ring instead of a quinazoline ring.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar quinazolinone core but includes a thioacetate group.
Uniqueness
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific functional groups and their positions on the quinazoline ring.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 6-methoxy-4-oxo-3H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)17-2/h3-5H,1-2H3,(H,12,13,14) |
InChI Key |
OGCOWPYGWVIYQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)



![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)

![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)

